Dimethyl malate

描述

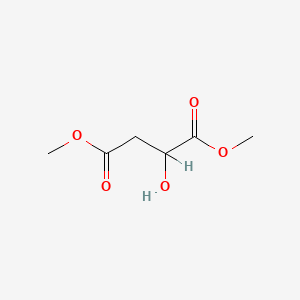

Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037213 | |

| Record name | Dimethylmalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-15-1 | |

| Record name | Dimethyl malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylmalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl malate chemical properties and structure

An In-depth Technical Guide to Dimethyl Malate: Chemical Properties and Structure

Introduction

This compound is a chiral organic compound and a derivative of malic acid, an alpha-hydroxy dicarboxylic acid. As a diester, it possesses two methyl ester functional groups and a secondary alcohol. Its inherent chirality, particularly the readily available (S)-enantiomer, makes it a valuable chiral building block in asymmetric synthesis.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to this compound, with a focus on its applications for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The fundamental structure of this compound features a four-carbon butanedioic acid backbone with a hydroxyl group at the C-2 position and methyl esters at the C-1 and C-4 positions. The presence of a stereocenter at the C-2 carbon gives rise to two enantiomers, (R)- and (S)-dimethyl malate.

| Identifier | Value | Reference |

| IUPAC Name | Butanedioic acid, hydroxy-, dimethyl ester | [2] |

| Synonyms | Dimethyl (S)-(-)-malate, (S)-(-)-Dimethyl malate | [1] |

| Molecular Formula | C6H10O5 | [1][2][3] |

| Molecular Weight | 162.14 g/mol | [2][3] |

| CAS Number | 617-55-0 ((S)-enantiomer) | [1] |

| SMILES | COC(=O)CC(O)C(=O)OC | [3] |

| InChI | InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | [2][3] |

| InChIKey | YSEKNCXYRGKTBJ-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] It exhibits solubility in common organic solvents and has limited solubility in water.[1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, transparent liquid/oil | [1] |

| Odor | Faint, fruity, ester-like | [1] |

| Boiling Point | 104-108 °C (at 1 mm Hg) | [4] |

| Density | 1.232 g/mL (at 20 °C) | [4] |

| Solubility | Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water | [1] |

| pKa (Predicted) | 11.72 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Reactivity and Stability

Stability: this compound is stable under standard conditions. Recommended storage is at 2-8°C to maintain its integrity.[1]

Reactivity: The reactivity of this compound is dictated by its three functional groups: two methyl esters and one secondary alcohol.

-

Ester Groups: The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield methanol and malic acid or its monomethyl ester. They can also participate in transesterification reactions.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (dimethyl oxaloacetate) or undergo further esterification or etherification reactions.

-

Chirality: As a chiral molecule, its stereocenter is often preserved throughout reactions, making it an excellent starting material for synthesizing other chiral molecules. It is frequently used as a chiral synthon in the pharmaceutical and fine chemical industries.[1][4]

Experimental Protocols

Synthesis of Dimethyl L-Malate

This compound is commonly synthesized via the Fischer esterification of malic acid with methanol, using a strong acid catalyst like sulfuric acid.[1]

Methodology:

-

Dissolve L-malic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours to drive the reaction to completion.

-

After the reaction, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate.[4]

-

Combine the organic extracts and wash sequentially with water and saturated brine to remove impurities.[4]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[4]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl L-malate as an oil.[4]

-

Further purification can be achieved through vacuum distillation.

Spectroscopic Analysis

Confirmation of the structure and purity of synthesized this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a neat liquid film can be prepared between salt plates.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include two distinct singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH-OH) and methylene (CH₂) protons of the malate backbone, along with a signal for the hydroxyl proton.

-

¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum to identify the six unique carbon environments: two carbonyl carbons, two methoxy carbons, one methine carbon, and one methylene carbon.

-

IR Spectroscopy: Acquire the infrared spectrum. Key absorbances are expected for the O-H stretch (broad, ~3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester groups (~1740 cm⁻¹).

-

-

Data Analysis: Integrate the signals in the ¹H NMR to confirm proton ratios. Compare the chemical shifts and coupling constants to known literature values to verify the structure.

Applications in Drug Development

The primary value of this compound in drug development lies in its utility as a chiral precursor. The defined stereochemistry of (S)- or (R)-dimethyl malate allows for its incorporation into complex target molecules, ensuring the correct stereoisomer of the final drug substance is produced. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

It has been specifically employed as a chiral synthon for preparing cytochrome P450 metabolites of arachidonic acid and in the synthesis of cyclic sulfolanes that show potential as HIV-1 protease inhibitors.[4]

References

(S)-Dimethyl Malate: A Chiral Catalyst for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Dimethyl malate, a derivative of the naturally occurring L-malic acid, has emerged as a versatile and valuable chiral starting material in the synthesis of complex, enantiomerically pure molecules. Its readily available C4 backbone, adorned with multiple functional groups and a defined stereocenter, provides a powerful platform for the construction of a diverse array of bioactive compounds, particularly in the pharmaceutical industry. This guide delves into the core utility of (S)-dimethyl malate, offering a comprehensive overview of its applications, detailed experimental protocols for key transformations, and insights into the biological pathways of the molecules it helps create.

Core Applications and Synthetic Utility

(S)-Dimethyl malate serves as a foundational building block in the asymmetric synthesis of numerous pharmaceutical agents. Its inherent chirality is strategically transferred to the target molecule, obviating the need for challenging and often inefficient resolution steps later in the synthetic sequence. Key applications include the synthesis of chiral β-blockers, piperazine derivatives, and anticonvulsant agents. The strategic manipulation of its hydroxyl and diester functionalities allows for a wide range of chemical transformations, including Michael additions, cyclizations, and functional group interconversions.

Quantitative Data on Key Synthetic Transformations

The following tables summarize quantitative data for representative reactions utilizing (S)-dimethyl malate and its derivatives as chiral starting materials, highlighting the efficiency and stereoselectivity of these transformations.

| Reaction Type | Michael Acceptor | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric Michael Addition | 2-Cyclopenten-1-one | Ga-Na-BINOL complex | THF | 24 | 46 | 90 | 99 | - | [1] |

| Asymmetric Michael Addition | Racemic Nitroalkene | Chiral Squaramide | Toluene | 25 | 24 | 75 | 99 (for major diastereomer) | 68:32 | [2] |

Table 1: Asymmetric Michael Additions Utilizing Malonate Derivatives

| Target Molecule | Key Transformation | Overall Yield (%) | Enantiomeric/Diastereomeric Purity | Reference |

| (S)-Pregabalin Precursor | Michael Addition & Reduction | Not Specified | 99:1 er | [2] |

| (S)-Bisoprolol | Chemoenzymatic Resolution | 19 | 96% ee | [3] |

Table 2: Synthesis of Bioactive Molecules

Detailed Experimental Protocols

Asymmetric Michael Addition for the Synthesis of a Chiral Precursor

This protocol details the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, a key step in the synthesis of various chiral building blocks.[1]

Materials:

-

Gallium(III) chloride (GaCl₃)

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Sodium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Dimethyl malonate

-

2-Cyclopenten-1-one

Procedure:

-

Catalyst Preparation:

-

In a nitrogen-purged flask, a solution of (S)-BINOL in anhydrous THF is treated with a solution of sodium tert-butoxide in anhydrous THF.

-

The resulting solution is then added to a solution of gallium (III) chloride in a mixture of anhydrous THF and Et₂O.

-

The mixture is stirred at room temperature for 2 hours to form the Ga-Na-BINOL catalyst complex.

-

-

Michael Addition:

-

To a suspension of sodium tert-butoxide in anhydrous THF, the prepared catalyst solution is added.

-

Dimethyl malonate is then added in one portion, followed by the addition of 2-cyclopenten-1-one.

-

The reaction mixture is stirred at room temperature for 46 hours.

-

-

Work-up and Purification:

-

The reaction is quenched with an aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford the desired (S)-3-(1,3-dimethoxycarbonyl-propyl)-cyclopentanone.

-

Expected Outcome: This procedure typically yields the product in approximately 90% yield with an enantiomeric excess of 99%.[1]

Synthesis of a (S)-Pregabalin Precursor via Michael Addition to a Nitroalkene

This protocol describes a key step in the synthesis of 4-methylpregabalin stereoisomers, involving the organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene.[2]

Materials:

-

(E/Z)-4-methyl-1-nitropent-1-ene (racemic)

-

Dimethyl malonate

-

Chiral Squaramide Catalyst

-

Toluene

Procedure:

-

Reaction Setup:

-

To a solution of the chiral squaramide catalyst in toluene, dimethyl malonate is added.

-

The racemic nitroalkene is then added to the stirred solution.

-

-

Reaction:

-

The reaction mixture is stirred at room temperature for 24 hours.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Expected Outcome: This kinetic resolution process yields the Michael adduct in approximately 75% yield. The major diastereomer is obtained with a high enantiomeric ratio (99:1), and the diastereomeric ratio of the product mixture is approximately 68:32.[2]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key biological signaling pathway relevant to a drug class synthesized from (S)-dimethyl malate derivatives.

The GABA-B receptor signaling pathway is particularly relevant as (R)-baclofen, a muscle relaxant and antispasmodic agent, can be synthesized utilizing chiral pool strategies that may involve derivatives of (S)-dimethyl malate.[4][5] Baclofen acts as an agonist at GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[1][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release.[4][7]

Conclusion

(S)-Dimethyl malate stands as a testament to the power of chiral pool synthesis in modern drug discovery and development. Its versatility, coupled with the high degree of stereocontrol it offers, makes it an indispensable tool for accessing complex, enantiomerically pure pharmaceutical agents. The continued exploration of novel synthetic methodologies and the identification of new biological targets for molecules derived from this chiral synthon promise to further solidify its importance in the quest for more effective and safer medicines.

References

- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure [beilstein-journals.org]

- 3. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. RU2529996C2 - Method for enantioselective synthesis of (s)-pregabalin - Google Patents [patents.google.com]

- 6. Pregabalin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Pregabalin? [synapse.patsnap.com]

The Biological Frontier of Dimethyl Malate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Dimethyl malate (DMM), the dimethyl ester of malic acid, and its derivatives are emerging as a compelling class of molecules with a diverse range of biological activities. Drawing structural parallels to key metabolic intermediates and other bioactive dicarboxylic acid esters, these compounds are gaining attention for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound and its related derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research into a broad spectrum of structurally diverse this compound derivatives is still in its nascent stages, this document synthesizes the existing knowledge, drawing necessary parallels with more extensively studied related compounds like dimethyl fumarate (DMF), to illuminate the therapeutic promise of this chemical class.

Core Biological Activities and Quantitative Data

The biological activities of this compound and its analogs span several key therapeutic areas. Although comprehensive structure-activity relationship (SAR) studies on a wide array of this compound derivatives are limited, the available data, primarily on this compound itself and the related compound dimethyl fumarate, indicate significant potential.

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in preclinical models of neurological damage. Its mechanisms of action appear to involve the modulation of critical cellular pathways related to oxidative stress and inflammation.

Key Findings:

-

In models of neonatal hypoxic-ischemic brain damage, this compound treatment led to a reduction in cerebral infarct volume and an increase in the number of viable neurons[1].

-

This compound has been shown to mitigate neuroinflammation and protect the blood-brain barrier in ischemic stroke models by regulating microglia activation[2]. The treatment decreased the number of pro-inflammatory M1 microglia while increasing the anti-inflammatory M2 microglia population[2].

Anti-inflammatory Activity

The anti-inflammatory effects of dicarboxylic acid esters are most prominently documented for dimethyl fumarate (DMF). Given the structural similarities, it is plausible that this compound derivatives could exhibit similar activities. The primary mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways.

Key Findings:

-

Dimethyl fumarate is an approved treatment for multiple sclerosis and psoriasis, exerting its effects through anti-inflammatory and immunomodulatory actions[3].

-

DMF has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) agonists[4].

-

In human microglial cells, DMF can restore normal metabolism after inflammatory activation.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogs as anticancer agents, both as standalone therapeutics and as chemosensitizers.

Key Findings:

-

This compound can enhance the sensitivity of lung cancer cells to cisplatin by inhibiting the pentose phosphate pathway metabolic enzyme 6PGD[5].

-

While a weak cytotoxic agent on its own, dimethyl fumarate is effective in sensitizing cancer cells to other chemotherapeutic agents[6].

-

Various synthetic derivatives of related compounds have shown cytotoxic activity against a range of cancer cell lines.

Table 1: Summary of Quantitative Biological Activity Data for this compound and Related Derivatives

| Compound/Derivative | Biological Activity | Assay System | Quantitative Data (e.g., IC50, Ki, MIC) | Reference |

| Dimethyl Fumarate | Cytotoxicity | Neurons (in vitro) | IC50: ~100 µM (24h), 36 µM (72h) | [7] |

| Dimethyl Fumarate | Cytotoxicity | Microglia (in vitro) | IC50: 37 µM (24h), 73 µM (72h) | [7] |

| Dimethyl Fumarate | Enzyme Inhibition (Mushroom Tyrosinase) | Cell-free | IC50: 3.17 µM (for a derivative) | [8] |

| Dimethyl Fumarate | Enzyme Inhibition (Mushroom Tyrosinase) | Cell-free | Ki: 1.5 µM (non-competitive) | [8] |

| Diethyl Maleate | Enzyme Inhibition (Malic Enzyme) | Cell-free | Little to no inhibition observed | [9] |

| Di-n-butyl malate | Cytotoxicity | Sea urchin embryo cells | Pronounced cytotoxic activity | |

| L-(-)-Di-n-pentyl malate | Cytotoxicity | Sea urchin embryo cells | Most effective inhibitor in the series | |

| Alkyltrimethylphosphonium salts (C18) | Antimicrobial (S. aureus) | In vitro | Kills ~10^7 cells/mL in 30 min at 2.8 µM | |

| Dialkyldimethylphosphonium salts (didecyl) | Antimicrobial (MRSA) | In vitro | MIC: 0.78 µg/mL |

Note: The table includes data for structurally related compounds due to the limited availability of quantitative data for a range of this compound derivatives.

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for assessing the biological activity of this compound derivatives and related compounds.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a microplate or cuvette, mix the enzyme, inhibitor, and buffer, and allow for a pre-incubation period if necessary. Initiate the reaction by adding the substrate.

-

Rate Measurement: Monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Signaling Pathways and Mechanistic Diagrams

The biological effects of this compound derivatives and their analogs are underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms of action.

Neuroprotection via Modulation of Ferroptosis

This compound has been shown to exert neuroprotective effects by inhibiting ferroptosis, a form of iron-dependent programmed cell death.

Anti-inflammatory Action via NF-κB and Nrf2 Pathways

Dimethyl fumarate, a close analog, is well-documented to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurol… [ouci.dntb.gov.ua]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of dimethyl- and trimethyl-substituted phosphonium salts with alkyl chains of various lengths - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dimethyl Malate from Maleic Anhydride and Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl malate from maleic anhydride and methanol. The document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification techniques. Quantitative data from multiple studies are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[1] Its production via the esterification of maleic anhydride with methanol is a commercially significant process. The reaction proceeds in a two-step sequence, initiated by the rapid ring-opening of maleic anhydride by methanol to form monomethyl maleate. This is followed by a slower, equilibrium-limited Fischer esterification of the monoester to yield the desired this compound.[1] The efficiency of this second step is critically dependent on the catalytic system and process conditions employed to drive the reaction toward completion.

Reaction Mechanism and Catalysis

The synthesis of this compound from maleic anhydride and methanol involves two primary reactions:

-

Mono-esterification: A rapid, uncatalyzed nucleophilic acyl substitution occurs where methanol attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of monomethyl maleate.[1]

-

Di-esterification: This is a reversible Fischer esterification where the carboxylic acid group of monomethyl maleate is esterified by another molecule of methanol to form this compound and water.[1] This step is typically the rate-limiting step and requires an acid catalyst to proceed at a reasonable rate.

The overall reaction can be summarized as follows:

Maleic Anhydride + 2 Methanol ⇌ this compound + Water

To shift the equilibrium towards the product side and achieve high yields, the water formed during the reaction must be continuously removed.

Catalytic Systems

A variety of homogeneous and heterogeneous catalysts have been employed for this synthesis.

-

Homogeneous Catalysts: Sulfuric acid is a commonly used and effective catalyst.[1] However, its use presents challenges in terms of reactor corrosion and the need for neutralization and separation from the product mixture, which can generate significant waste.

-

Heterogeneous Catalysts: Solid acid catalysts are an attractive alternative due to their ease of separation and potential for reuse. Commonly studied heterogeneous catalysts include:

-

Cationic Exchange Resins: These have shown high activity and selectivity, with catalysts like DNW-1 demonstrating excellent performance in catalytic distillation processes.[2]

-

Zeolites: H-Y, Mg-β, and Fe-β zeolites have been investigated as catalysts, offering good yields and thermal stability.[3][4]

-

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Performance of Homogeneous Catalysts

| Catalyst | Maleic Anhydride:Methanol (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid | 1:2.03 | 100-125 | 45 min | High (implied) | [5] |

| Sulfuric Acid | Not specified | 90-140 | 20-120 min | Not specified | [5] |

Table 2: Performance of Heterogeneous Catalysts

| Catalyst | Maleic Anhydride:Methanol (Molar Ratio) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| DNW-1 Cationic Exchange Resin | Not specified | Not specified | Not specified | ~99% Yield | [2] |

| H-Y Zeolite | 1:3 | 90 | Not specified | ~80% Conversion | [3][6] |

| Mg-β Zeolite | Not specified | 110 | 12 h | 93.74% Yield | [4] |

| Fe-β Zeolite | Not specified | 110 | 12 h | 91.91% Yield | [4] |

Table 3: Continuous Process Parameters

| Process | Maleic Anhydride:Methanol (Molar Ratio) | Mono-esterification Temp (°C) | Di-esterification Temp (°C) | Esterification Yield (%) | Reference |

| Catalytic Distillation | 1:1.1 | 70 | Not specified | Not specified | [7] |

| Catalytic Distillation | 1:1.3 | 85 | Not specified | Not specified | [7] |

| Catalytic Distillation | 1:1.5 | 95 | Not specified | 99.6% | [7] |

| Column Reactor | Not specified | Not specified | 65-150 | Not specified | [1][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different approaches.

Batch Process with a Heterogeneous Catalyst (H-Y Zeolite)

This protocol is based on the kinetic study of the esterification of maleic anhydride with methanol using H-Y zeolite as a catalyst.[3][6]

Materials:

-

Maleic Anhydride (0.5 mol)

-

Methanol (1.5 mol)

-

H-Y Zeolite catalyst (4.782 kg/m ³)

-

Nitrogen gas for inert atmosphere

Equipment:

-

Batch reactor equipped with a stirrer, condenser, and temperature controller

-

Heating mantle

Procedure:

-

Charge the batch reactor with the pre-weighed amounts of maleic anhydride, methanol, and H-Y zeolite catalyst.

-

Start the stirrer to ensure a uniform suspension of the catalyst. A speed of 1600 rpm is recommended to overcome external mass transfer limitations.[3][6]

-

Purge the reactor with nitrogen to establish an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the duration of the reaction.

-

Monitor the progress of the reaction by taking samples periodically and analyzing them for the concentration of monomethyl maleate and this compound using a suitable analytical technique (e.g., titration for total acidity or gas chromatography).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the product mixture by filtration.

-

The crude this compound can then be purified as described in the purification section.

Continuous Process using Catalytic Distillation

This protocol describes a continuous process for the synthesis of this compound as outlined in patent literature.[7]

Materials:

-

Maleic Anhydride

-

Methanol

-

Solid acid catalyst (e.g., cationic exchange resin)

Equipment:

-

Mono-esterification reaction kettle with continuous feed and outlet

-

Catalytic esterification tower (distillation column) packed with a solid acid catalyst

-

Pumps and heat exchangers

Procedure:

-

Continuously feed maleic anhydride and methanol in a molar ratio of 1:1 to 1:1.5 into the mono-esterification kettle.[7]

-

Maintain the temperature in the mono-esterification kettle between 70-100°C to facilitate the formation of monomethyl maleate.[7]

-

Continuously pump the resulting monomethyl maleate from the kettle to the top of the catalytic esterification tower.

-

Introduce methanol vapor into the catalytic esterification tower at multiple points below the liquid level of each tower plate. This ensures good contact between the monomethyl maleate and methanol in the presence of the solid catalyst.

-

The heat of the mono-esterification reaction can be utilized to vaporize the methanol, improving energy efficiency.

-

The esterification of monomethyl maleate to this compound occurs on the catalyst-packed tower plates. The water of esterification is simultaneously removed with the excess methanol vapor from the top of the column, driving the reaction to completion.

-

Continuously withdraw the crude this compound from the bottom of the tower.

-

The overhead vapor (methanol and water) can be condensed and separated, with the methanol being recycled back into the process.

Purification of this compound

The crude this compound obtained from the reaction typically contains unreacted starting materials, the monoester, the catalyst (if homogeneous), and byproducts.

Standard Purification Protocol:

-

Catalyst Removal: If a solid catalyst is used, it is removed by filtration. For homogeneous catalysts like sulfuric acid, a neutralization step is required.

-

Neutralization and Washing: The crude product is washed with a saturated solution of sodium bicarbonate to remove any acidic components, followed by washing with deionized water.

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

Distillation: The final purification is achieved by vacuum distillation.

Side Reactions and Isomerization

A potential side reaction during the synthesis and purification of this compound is the isomerization of the cis-isomer (dimethyl maleate) to the more thermodynamically stable trans-isomer, dimethyl fumarate.[9] The presence of acid and heat can promote this isomerization. The formation of dimethyl fumarate is often undesirable as it can be difficult to separate from this compound due to their similar boiling points. Monitoring the reaction conditions and minimizing the thermal stress on the product can help to reduce the extent of this isomerization.

Visualizing the Process

Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow (Batch Process)

Caption: General workflow for batch synthesis of this compound.

References

- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A new process for the synthesis of dimethyl maleate:III esterification of methanol and maleic anhydride catalized by Mg-β and Fe-β zeolites | Semantic Scholar [semanticscholar.org]

- 5. JP2537955B2 - Method for producing dimethyl maleate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]

- 8. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Dimethyl Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl malate, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -OCH₃ (ester at C1) | 3.78 | Singlet | N/A | 3H |

| -OCH₃ (ester at C4) | 3.70 | Singlet | N/A | 3H |

| -CH(OH)- | 4.50 | Doublet of Doublets (dd) | 6.3, 4.5 | 1H |

| -CH₂- | 2.83 | Doublet of Doublets (dd) | 16.8, 4.5 | 1H |

| -CH₂- | 2.74 | Doublet of Doublets (dd) | 16.8, 6.3 | 1H |

| -OH | ~2.5 (broad) | Singlet | N/A | 1H |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (ester at C1) | 173.8 |

| C=O (ester at C4) | 171.2 |

| -CH(OH)- | 67.2 |

| -OCH₃ (ester at C1) | 52.8 |

| -OCH₃ (ester at C4) | 51.9 |

| -CH₂- | 38.4 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3485 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2958 | C-H stretch (sp³) | Alkyl |

| 1738 | C=O stretch | Ester Carbonyl |

| 1440 | C-H bend | Alkyl |

| 1210, 1170 | C-O stretch | Ester |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol is typically used:

-

Sample Preparation: As this compound is a liquid, a neat (undiluted) sample can be used.[7][8] Place a small drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7][9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 162 | 5 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M - OCH₃]⁺ |

| 103 | 45 | [M - COOCH₃]⁺ |

| 74 | 30 | [CH₃O-C(OH)=CH₂]⁺ |

| 59 | 20 | [COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules like this compound is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the components of a mixture before they enter the ion source. For a pure sample, direct infusion may also be used.

-

Ionization: Electron Ionization (EI) is a standard technique where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12][13][14] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then fragment.[14][15]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 5. labinsights.nl [labinsights.nl]

- 6. myuchem.com [myuchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical properties of Dimethyl malate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Dimethyl Malate

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physical Properties of this compound

This compound is the dimethyl ester of malic acid. Its physical properties, particularly its boiling point and density, are crucial for its handling, purification, and application in various chemical syntheses.

Quantitative Data Summary

The reported physical properties of this compound exhibit some variation across different sources. This can be attributed to differences in measurement conditions and the purity of the sample. A summary of the reported values is presented below for easy comparison.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 201 °C | Not specified | [1] |

| 204-205 °C | 760 mmHg (lit.) | [2] | |

| 204 to 207 °C | Not specified | [3] | |

| 249.00 to 250.00 °C | 760.00 mm Hg (est) | [4] | |

| 249.6 ± 20.0 °C | 760 mmHg | [5] | |

| 104-108 °C | 1 mm Hg (lit.) | [6] | |

| Density | 1.150 g/mL | Not specified | [1] |

| 1.152 g/mL | at 25 °C (lit.) | [2] | |

| 1.15 g/cm³ | at 25 °C (standard state) | [3] | |

| 1.2 ± 0.1 g/cm³ | Not specified | [5] | |

| 1.232 g/mL | at 20 °C (lit.) | [6] |

Experimental Protocols

Accurate determination of boiling point and density requires meticulous experimental technique. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice often depending on the sample volume available.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the liquid is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the side arm is properly heated.

-

The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

-

2. Distillation Method

For larger sample volumes, distillation is a common and accurate method for determining the boiling point.[8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate (1-2 drops per second). This temperature is the boiling point of the liquid.[7][8]

-

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined with high precision using common laboratory equipment.

-

Apparatus: A balance (analytical or top-pan), a volumetric flask or pycnometer, and a pipette.

-

Procedure:

-

The mass of a clean, dry volumetric flask or pycnometer is accurately measured.

-

A known volume of this compound is carefully transferred into the flask using a pipette, ensuring the bottom of the meniscus aligns with the calibration mark.

-

The mass of the flask containing the liquid is then measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty flask from the mass of the flask with the liquid.[9]

-

The density is calculated using the formula: Density = Mass / Volume.[10][11] For the highest accuracy, these measurements should be performed at a constant, recorded temperature.[12]

-

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical workflow for determining the physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. dimethyl maleate [stenutz.eu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 4. This compound, 1587-15-1 [thegoodscentscompany.com]

- 5. This compound | CAS#:38115-87-6 | Chemsrc [chemsrc.com]

- 6. This compound | 617-55-0 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vernier.com [vernier.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

Dimethyl malate safety, handling, and disposal precautions

An In-depth Technical Guide to Dimethyl Malate: Safety, Handling, and Disposal

This guide provides comprehensive technical information on the safe handling, storage, and disposal of this compound (CAS No. 624-48-6). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this chemical. The information is compiled from safety data sheets, regulatory guidelines, and toxicological studies.

Chemical and Physical Properties

This compound is the dimethyl ester of maleic acid. It is a clear, colorless liquid used as an intermediate and additive in the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molar Mass | 144.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 1.152 g/cm³ at 20-25 °C | [2][3] |

| Melting Point | -17 °C (1 °F) | [1][2] |

| Boiling Point | 204 - 205 °C at 760 mmHg | [2] |

| Flash Point | 91 - 95 °C (196 - 203 °F) | [2][4] |

| Vapor Pressure | 1 mmHg at 45.7 °C | [2] |

| Water Solubility | 77.9 g/L at 20 °C | [5] |

| Partition Coefficient (log Pow) | 0.52 at 35 °C and pH 7 | [3] |

Toxicological Profile

This compound is classified as hazardous and presents several risks upon exposure. It is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, may cause respiratory irritation, and is a known skin sensitizer.[6][7] Prolonged or repeated dermal exposure may cause organ damage.[6]

| Endpoint | Result | Species | Method/Source |

| Acute Oral Toxicity | LD50 = 1410 mg/kg | Rat | [2][7] |

| Acute Dermal Toxicity | LD50 = 610 mg/kg | Rabbit | [3] |

| Skin Corrosion/Irritation | No skin irritation (4h exposure) | Rabbit | OECD Test Guideline 404[3] |

| Note: Other sources classify it as a skin irritant. | [2] | ||

| Serious Eye Damage/Irritation | Severe eye irritation | Rabbit | Draize test[2][3] |

| Skin Sensitization | Sensitizer | Guinea Pig | Maximization Test[8] |

| Respiratory Irritation | May cause respiratory irritation (GHS H335) | N/A | [6][7] |

| Germ Cell Mutagenicity | Not mutagenic | S. typhimurium | Ames Test (OECD 471)[8] |

| Clastogenicity | No clastogenic effects | Mouse | Micronucleus Test[8] |

| Repeated Dose Toxicity | NOAEL = 60 mg/kg bw/day (28-day, dermal) | Rat | Based on systemic effects[8] |

Experimental Protocols

The toxicological data presented are primarily generated using standardized and internationally recognized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are detailed summaries of the key experimental protocols.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the adverse effects occurring from a single, short-term dermal application of a substance.[9][10]

-

Animal Model : Healthy, young adult rats (8-12 weeks old) are typically used.[11] Both sexes are tested.

-

Preparation : Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals' trunks (at least 10% of the body surface area).[9][12]

-

Dose Administration : The test substance is applied uniformly over the shaved area.[11] For liquid substances like this compound, it is generally applied undiluted.

-

Exposure : The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. The trunk is also wrapped to hold the dressing in place and prevent ingestion of the substance.[9][12]

-

Observation : After 24 hours, the dressing is removed, and the skin is cleaned. Animals are observed for signs of toxicity for at least 14 days.[9] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and nervous system effects.[12] Body weight is recorded weekly.

-

Endpoint : The primary endpoint is mortality. The LD50 (the statistically estimated dose that causes death in 50% of the test animals) is determined.[9] A gross necropsy is performed on all animals at the end of the study.[13]

Skin Irritation/Corrosion (OECD Guideline 404)

This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1]

-

Animal Model : The albino rabbit is the recommended species. At least one animal is used for the initial test.

-

Preparation : Fur is removed from a small patch of skin on the animal's back.

-

Application : A 0.5 mL dose of the liquid test substance is applied to the prepared skin patch and covered with a gauze pad.

-

Exposure : The exposure duration is typically 4 hours.[1]

-

Observation : After exposure, the patch is removed. The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint : The severity of the skin reactions is scored based on a standardized scale. The substance is classified based on the reversibility and severity of the observed lesions.[1]

Signaling Pathways and Workflows

Adverse Outcome Pathway (AOP) for Skin Sensitization

This compound is a known skin sensitizer.[8] The process of chemical-induced skin sensitization is well-understood and can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis.

The process begins when this compound penetrates the skin and covalently binds to skin proteins (haptenation), which is the molecular initiating event (KE1).[14] This complex is recognized by skin cells, leading to the activation of keratinocytes (KE2) and dendritic cells (KE3).[15] Activated dendritic cells migrate to the local lymph nodes where they present the antigen to T-cells, causing their activation and proliferation (KE4).[14] Upon subsequent exposure to the chemical, these memory T-cells trigger an inflammatory response, resulting in allergic contact dermatitis.[14]

Laboratory Workflow for Safe Handling and Spill Response

Adherence to a strict workflow is critical to minimize exposure and mitigate risks when handling this compound.

Safety, Handling, and Disposal Precautions

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[2][16]

-

Emergency Equipment : Eyewash stations and safety showers must be readily accessible in the immediate work area.[16]

-

Eye and Face Protection : Wear appropriate chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][10] Contaminated clothing should be removed immediately and washed before reuse.[2]

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2]

Handling and Storage

-

Handling : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2] Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[2]

-

Storage : Store in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed. Store away from incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[2][16]

First-Aid Measures

-

Inhalation : Remove the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[2][3]

-

Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Accidental Release and Disposal

-

Spill Cleanup : For spills, remove all sources of ignition. Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][16] Collect the material and place it into a suitable, labeled container for disposal.[17] Avoid runoff into storm sewers and waterways.[2]

-

Disposal : this compound and its container must be disposed of as hazardous waste.[17] Offer surplus and non-recyclable solutions to a licensed professional waste disposal service.[10] Do not dispose of it into the sewer system.[17] All disposal practices must be in accordance with local, state, and federal regulations.[3]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Maleic acid dimethylester: evaluation of dermal toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Dimethyl Maleate: A Stable Compound with Safety Precautions for Handling and Storage_Chemicalbook [chemicalbook.com]

- 17. carlroth.com [carlroth.com]

The Natural Occurrence and Sources of Dimethyl Malate: A Technical Guide

Introduction: Dimethyl malate (C6H10O5) is the dimethyl ester of malic acid, a dicarboxylic acid central to the metabolism of virtually all living organisms. While its parent compound, malic acid, is widely recognized for its contribution to the tart flavor of fruits and its role in the citric acid cycle, this compound is found in nature primarily as a volatile aromatic compound.[1][2][3] Its presence, though often in trace amounts, can influence the sensory profiles of various plant- and fermentation-derived products. This technical guide provides an in-depth exploration of the natural occurrence, sources, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Sources

This compound's natural presence is a direct consequence of the esterification of malic acid with methanol. Malic acid is ubiquitous in plants and is a key intermediate in cellular respiration.[3] The formation of its dimethyl ester can occur through enzymatic or non-enzymatic processes, particularly during ripening, fermentation, and aging.

Occurrence in Plant Kingdom

Direct reports of this compound in plants are limited but significant. It has been identified as a natural product in orchids of the Dendrobium genus, specifically Dendrobium catenatum and Dendrobium huoshanense.[4] Additionally, a derivative, p-coumaroyl this compound, was isolated from the leaves of Pandanus amaryllifolius, suggesting that malic acid esters are part of the secondary metabolism of certain plant species.[5]

While direct quantitative data for this compound is scarce, the abundance of its precursor, L-malic acid, in common fruits and vegetables is well-documented and indicates the potential for this compound formation.[1][6][7]

Formation in Fermented Beverages

The most significant natural source of this compound as a flavor or aroma compound is in fermented beverages, particularly wine.[8][9] During alcoholic and malolactic fermentation, a complex array of chemical reactions occurs, leading to the formation of numerous volatile compounds, including esters.[9][10] Ethanol is the primary alcohol in wine, leading to a higher abundance of ethyl esters; however, the presence of methanol can result in the formation of methyl esters like this compound. These esters contribute significantly to the wine's bouquet and overall sensory profile.[8][9]

Quantitative Data on Malic Acid Occurrence

Given the limited direct quantitative data for this compound, the following table summarizes the concentration of its direct precursor, L-malic acid, in various natural sources. The presence of malic acid is a prerequisite for the formation of this compound.

| Natural Source | Typical Malic Acid Concentration | Reference(s) |

| Apples (unripe) | High, contributes to sourness | [1][6] |

| Grapes | Up to 5 g/L in wine | [1][6][8] |

| Cherries | Present | [1][6][7] |

| Plums | Present | [1][6] |

| Peaches | Present | [1][6] |

| Pears | Present | [1][6] |

| Blackberries | Present | [1][6] |

| Rhubarb | Primary flavor component | [6] |

| Tomatoes | Present | [7] |

| Carrots | Present | [2][7] |

Metabolic Context: The Role of Malate

Malate is a critical intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms.[3] Within the mitochondria, L-malate is oxidized to oxaloacetate, a reaction that generates NADH, a key reducing equivalent for the electron transport chain. The availability of malate in the cellular environment provides the substrate for potential esterification to this compound.[3][11]

Experimental Protocols

The identification and quantification of this compound from natural sources require sensitive analytical techniques capable of detecting volatile organic compounds within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the principal method for the analysis of volatile and semi-volatile compounds like this compound in food and beverage samples.[9][12][13]

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18 or ENV+) with sequential washes of a non-polar solvent (e.g., dichloromethane), a polar solvent (e.g., methanol), and finally, purified water or a model wine solution.[12]

-

Load approximately 50 mL of the liquid sample (e.g., wine), potentially mixed with an internal standard, onto the conditioned cartridge.[12]

-

Wash the cartridge with purified water to remove sugars and other polar interferences.

-

Dry the cartridge thoroughly, for instance, under a stream of nitrogen.

-

Elute the retained volatile compounds with a suitable organic solvent (e.g., dichloromethane).

-

Concentrate the eluate to a small volume before GC-MS injection.

-

-

GC-MS Parameters:

-

Injector: Split/splitless injector, typically in split mode (e.g., 10:1) at a temperature of 250-320°C.[9][12]

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A polar capillary column, such as a DB-Wax or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating esters.[12]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40°C) held for several minutes, followed by a ramp (e.g., 3-5°C/min) to a final temperature of 200-250°C, which is then held.[9][14]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is typically scanned from m/z 35 to 350.[14] Identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard or a spectral library (e.g., NIST).

-

High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile esters, HPLC is the standard method for analyzing non-volatile organic acids like malic acid.[15][16] Methods can be adapted for esters, though sensitivity may be lower compared to GC-MS.

Methodology:

-

Sample Preparation:

-

HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][17]

-

Mobile Phase: Isocratic elution with an acidified aqueous solution is typical for organic acid analysis. For example, a 5 mM solution of phosphoric acid (H3PO4) with a pH adjusted to around 2.1.[8]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[8]

-

Detection: UV detection at a low wavelength, such as 210 nm, where carboxyl groups show absorbance.[8][17]

-

Quantification: Performed using an external calibration curve generated from standards of known concentrations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of isolated or synthesized compounds.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified compound (typically 5-20 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, the spectral width typically covers 0-12 ppm.

-

For ¹³C NMR, proton decoupling is used to simplify the spectrum.

-

-

Expected Spectral Data for this compound:

-

The ¹H NMR spectrum would show characteristic signals for the two methoxy groups (-OCH₃), the methylene group (-CH₂-), and the methine proton (-CH(OH)-).

-

The ¹³C NMR spectrum would show distinct peaks for the two carbonyl carbons, the two methyl carbons, the methylene carbon, and the methine carbon. The specific chemical shifts are used to confirm the molecular structure.[18]

-

Conclusion

This compound is a naturally occurring ester found in specific plants and more commonly as a volatile component in fermented beverages like wine. Its origin is intrinsically linked to the metabolic prevalence of its precursor, malic acid, a key player in the TCA cycle. While often present in trace amounts, it can contribute to the complex aroma profiles of these natural products. The analysis and quantification of this compound rely on sophisticated analytical techniques, primarily GC-MS for detection in complex matrices and NMR for definitive structural elucidation. This guide provides the foundational knowledge and detailed methodologies for researchers and scientists investigating the sources and significance of this natural ester.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. The role of malate in plant homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]

- 6. Malic acid - Malic acid [laboratoriumdiscounter.nl]

- 7. ams.usda.gov [ams.usda.gov]

- 8. scispace.com [scispace.com]

- 9. ijoer.com [ijoer.com]

- 10. Malic acid | chemical compound | Britannica [britannica.com]

- 11. The versatility of plant organic acid metabolism in leaves is underpinned by mitochondrial malate–citrate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Targeted and an Untargeted Metabolomics Approach to the Volatile Aroma Profile of Young ‘Maraština’ Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. shimadzu.com [shimadzu.com]

- 16. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scioninstruments.com [scioninstruments.com]

- 18. This compound(38115-87-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Thermochemical Properties of Dimethyl Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the available thermochemical data for dimethyl malate (dimethyl 2-hydroxybutanedioate). Due to a notable scarcity of experimental data in the peer-reviewed literature, this document presents a combination of calculated thermochemical values and the limited experimental data currently available. The methodologies for obtaining related thermochemical data are also discussed to provide context and guidance for future experimental work. This guide aims to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development by consolidating the known thermophysical and thermochemical properties of this compound and highlighting areas where further research is required.

Introduction

This compound is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in numerous biochemical pathways. As a chemical intermediate, its thermochemical properties are of significant interest for process design, reaction modeling, and understanding its stability and reactivity. This guide summarizes the key thermochemical parameters for this compound, including its enthalpy of formation, Gibbs free energy of formation, and entropy.

Thermochemical Data for this compound

A comprehensive search of available literature and chemical databases reveals a significant lack of experimentally determined thermochemical data for this compound. However, calculated values and some experimental data for related properties are available and are summarized below.

Calculated Thermochemical Data

The following table summarizes the calculated thermochemical properties for this compound, primarily derived from the Joback group contribution method.[1] It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations.

| Thermochemical Property | Symbol (Unit) | Calculated Value | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | -607.46 | Joback Method[1] |

| Enthalpy of Formation (Gas Phase) | ΔfH°gas (kJ/mol) | -814.28 | Joback Method[1] |